1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
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Overview
Description
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is a chemical compound with the molecular formula C10H10FNS and a molecular weight of 195.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10FNS/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13)
. This indicates that the molecule consists of a cyclopropane ring attached to a fluorophenyl group and a carbothioamide group . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis and Pharmacological Applications
- Agonist Activity on mGluR Isoforms: The synthesis and study of stereoisomers of fluorinated cyclopropane analogs, such as FAP4, demonstrate significant pharmacological profiles against metabotropic glutamate receptor (mGluR) isoforms. Specific isomers exhibit high agonist activity, suggesting the utility of fluorocyclopropanes in developing potent mGluR agonists (Ivashkin et al., 2015).
Chemical Synthesis and Reactivity
- Fluorine in Cyclopropane Synthesis: The introduction of fluorine atoms into cyclopropane rings has been a focus due to the unique electronic properties fluorine imparts. Research into asymmetric synthesis of fluorinated cyclopropanes has provided new methods for creating these compounds, which are valuable in medicinal chemistry for their biological activity and improved metabolic profiles (Pons et al., 2021).
Structural and Molecular Interactions
- Hydrogen Bonding with C–F Bonds: Investigations into the solid-state structures of fluorinated cyclopropane derivatives have revealed that C–F groups can participate in short intermolecular contacts, indicating the potential involvement of C–F bonds in hydrogen bonding. This highlights the structural significance of fluorinated cyclopropanes in molecular design (Fröhlich et al., 2006).
Enantioselective Synthesis
- Creating All-Carbon Quaternary Stereocenters: Research has focused on the enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group. This work underscores the influence of C–F⋯H–N interactions on the reactivity and opens pathways for synthesizing compounds with complex stereochemistry (Cao et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas . In case of contact with skin or eyes, rinse cautiously with water .
properties
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNS/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWXANWVCYMAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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